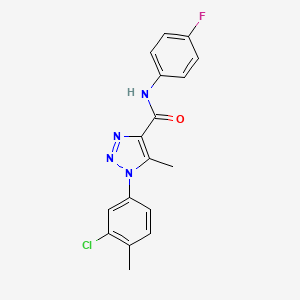

1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is a synthetic molecule that likely shares structural similarities with various triazole derivatives synthesized for biological applications. Although the specific compound is not directly mentioned in the provided papers, the general class of compounds, including triazole derivatives, has been extensively studied for their potential antitumor activities and other biological effects.

Synthesis Analysis

The synthesis of triazole derivatives typically involves multi-step reactions starting from simple aromatic compounds. For instance, the synthesis of a related compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was achieved through a five-step process starting with 4-chlorobenzenamine and involving the reaction of a triazole ester with ethylenediamine under specific conditions to achieve a high yield . Similarly, other triazole compounds were synthesized by condensation reactions of isocyanates with amines followed by cyclization with hydrazine hydrate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The crystal structures of similar compounds have been determined, revealing that they belong to specific space groups and have defined cell parameters . The molecular structure of the compound would likely exhibit similar characteristics, with the triazole ring providing a scaffold for various substituents that can influence the compound's biological activity.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to the reactivity of the triazole ring and the substituents attached to it. The papers do not provide specific reactions for the compound , but similar compounds have been used as intermediates in the synthesis of more complex molecules or as targets for further functionalization . The reactivity of the triazole ring and the presence of amide and carboxamide groups suggest that the compound could undergo reactions such as nucleophilic substitution or condensation.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of halogen substituents, such as chloro and fluoro groups, can affect the compound's polarity, solubility, and stability. The crystal structures of similar compounds suggest that they may exhibit distinct solid-state properties, which could be relevant for their formulation and storage . The biological activity of these compounds, including their inhibitory effects on cancer cell proliferation, is a significant aspect of their chemical properties .

Scientific Research Applications

Antitumor Activity

Triazole derivatives, including those similar to the query compound, have been synthesized and evaluated for their antitumor activities. For instance, a study by Hao et al. (2017) synthesized a compound structurally related to the query, focusing on its crystal structure and antitumor efficacy against cancer cell lines, highlighting the potential of triazole derivatives in cancer research (Hao et al., 2017).

Antimicrobial and Antibiofilm Properties

The synthesis and characterization of thiourea derivatives related to triazoles have shown significant antimicrobial activities, especially against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests that triazole derivatives could be developed as novel antimicrobial agents with antibiofilm properties, essential for addressing drug-resistant bacterial infections (Limban et al., 2011).

Anticonvulsant Properties

Research into the pharmacological profile of compounds structurally akin to the query has identified pronounced anticonvulsant activities, surpassing those of established drugs like Depakine. Such findings underscore the potential for triazole derivatives in the development of new treatments for epilepsy and related conditions, emphasizing the need for further in-depth studies under specific trade names (Perekhoda, 2015).

Catalyst- and Solvent-Free Synthesis

Innovative approaches have been developed for the synthesis of benzamide derivatives through catalyst- and solvent-free methods, demonstrating the versatility and environmental friendliness of processes involving triazole derivatives. These methodologies highlight the potential for efficient and green synthesis routes in pharmaceutical and chemical research (Moreno-Fuquen et al., 2019).

properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN4O/c1-10-3-8-14(9-15(10)18)23-11(2)16(21-22-23)17(24)20-13-6-4-12(19)5-7-13/h3-9H,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZHMFSYRJDTQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2508152.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2508158.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2508161.png)

![N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide](/img/structure/B2508162.png)

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2508164.png)

![2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol](/img/structure/B2508170.png)

![ethyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2508172.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2508173.png)

![[4-(Trifluoromethyl)thiophen-2-YL]boronic acid](/img/structure/B2508174.png)